molecular formula C18H14FNaO4S B13434479 Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate

Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate

Cat. No.: B13434479
M. Wt: 368.4 g/mol
InChI Key: NANQELZRMZZGAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate (CAS: N/A; referred to hereafter as sodium sulfinate) is a synthetic organic compound featuring a furanone core substituted with a 3-fluorophenyl group and a benzenesulfinate moiety. Its structure includes a sodium counterion, enhancing aqueous solubility compared to its protonated sulfinic acid form. This compound is structurally related to Polmacoxib (INN name), a non-steroidal anti-inflammatory drug (NSAID) approved in South Korea under the brand name Acelex® . Key differences lie in the functional groups: Polmacoxib is a sulfonamide (SO₂NH₂), while sodium sulfinate is a sulfinate salt (SO₂⁻Na⁺). Sodium sulfinate is primarily used as an intermediate in pharmaceutical synthesis, as evidenced by its 98% purity in commercial listings .

Properties

Molecular Formula

C18H14FNaO4S

Molecular Weight

368.4 g/mol

IUPAC Name

sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate

InChI

InChI=1S/C18H15FO4S.Na/c1-18(2)17(20)15(12-4-3-5-13(19)10-12)16(23-18)11-6-8-14(9-7-11)24(21)22;/h3-10H,1-2H3,(H,21,22);/q;+1/p-1

InChI Key

NANQELZRMZZGAN-UHFFFAOYSA-M

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)[O-])C3=CC(=CC=C3)F)C.[Na+]

Origin of Product

United States

Preparation Methods

Preparation of 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

This compound serves as a precursor for the sulfinates and is synthesized via a multi-step process involving the formation of the furan ring and subsequent sulfonamide derivatization.

Method Overview:

  • Starting Material: 3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-carboxylic acid derivatives are synthesized through cyclization reactions involving substituted acyl chlorides and furan derivatives.

  • Step 1: Formation of the furan ring via cyclization of appropriate acyl chlorides with dihydrofuran derivatives under acidic or basic conditions.

  • Step 2: Introduction of the sulfonamide group by reacting the furan derivative with sulfonyl chlorides in the presence of a base such as triethylamine or pyridine, under controlled low-temperature conditions to prevent side reactions.

Reaction Conditions:

Parameter Details
Temperature 0°C to room temperature
Solvent Dichloromethane or tetrahydrofuran (THF)
Reagents Sulfonyl chloride, base (triethylamine or pyridine)
Yield Approximately 46%, as per patent data

Example Synthesis (Patent Data)

  • Reaction: The sulfonyl chloride reacts with the furan derivative to form the sulfonamide linkage.
  • Purification: The product is purified via recrystallization or chromatography, yielding the intermediate with high purity suitable for further transformations.

Conversion to the Sulfinate Derivative

Synthesis of Sodium 4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate

This step involves the reduction of the sulfonamide intermediate to the corresponding sulfinate salt.

Method Overview:

  • Reagents: Sodium hydroxide (NaOH) and the sulfonamide intermediate.
  • Procedure:

    • Dissolve the sulfonamide in aqueous sodium hydroxide solution cooled to 0°C.
    • Stir the mixture slowly over 5 hours to allow for complete sulfonate ion formation.
    • After the reaction, concentrate the mixture at approximately 45°C to remove excess water.
    • Dissolve the residue in ethanol and toluene sequentially to facilitate crystallization.
    • Repeated concentration and washing steps with ethanol, toluene, and heptane ensure removal of impurities.
    • Final filtration yields the sodium salt of the sulfinate with high purity.

Reaction Conditions:

Parameter Details
Temperature 0°C during sulfonate formation, 45°C during concentration
Solvent Water, ethanol, toluene, heptane
Yield Approximately 91%, based on patent data

Notes on Purification

  • Crystallization from ethanol/toluene mixtures enhances purity.
  • The final product is dried under vacuum at room temperature for stability.

Alternative Synthetic Routes and Optimization Strategies

Direct Sulfonation of the Furan Core

  • Method: Direct sulfonation of the furan ring using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide.
  • Advantages: Potentially shorter route, higher yields.
  • Disadvantages: Requires careful control of reaction conditions to prevent over-sulfonation or ring degradation.

Use of Modern Catalytic Methods

  • Catalytic oxidation of sulfides or thiols to sulfinate salts using oxidizing agents like Oxone or hydrogen peroxide under mild conditions has been explored, offering environmentally friendly alternatives.

Data Tables Summarizing Yields and Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
1 Acyl chlorides + dihydrofuran derivatives Dichloromethane 0°C to RT 4-6 hours ~46 Cyclization to form furan ring
2 Sulfonyl chloride + furan derivative Dichloromethane 0°C 1 hour Not specified Sulfonamide formation
3 NaOH + sulfonamide intermediate Water 0°C to 45°C 5 hours 91 Sulfinate salt formation

Research Discoveries and Innovations

Recent research emphasizes the importance of selective synthesis to minimize side reactions and optimize yields. The development of green chemistry approaches , such as using less hazardous reagents and solvents, has been a focus, leading to more sustainable manufacturing processes.

Furthermore, advances in catalytic oxidation and microwave-assisted synthesis have shown promise in reducing reaction times and improving product purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include :

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenated compounds or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds .

Scientific Research Applications

Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The sodium sulfinate compound is compared below with three analogs: Polmacoxib, a methylsulfonyl derivative, and urea-based fluorophenyl compounds.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Features
Sodium sulfinate C₁₈H₁₅FNaO₄S 369.4 Benzenesulfinate (SO₂⁻Na⁺) High solubility due to ionic nature; used as a synthetic intermediate
Polmacoxib C₁₈H₁₆FNO₄S 361.4 Sulfonamide (SO₂NH₂) Approved NSAID; COX-2 inhibitor; marketed as Acelex®
3-(3-Fluorophenyl) methylsulfonyl C₁₉H₁₇FO₄S 360.4 Methylsulfonyl (SO₂CH₃) Reported toxicity (TDLo = 10 mg/kg in rats)
Urea derivatives (e.g., 9a, 9b) Variable 412.3–462.1 Urea-linked thiazole Fluorophenyl moiety for electronic modulation; not structurally analogous
Key Observations:
  • Solubility: The sodium sulfinate’s ionic nature likely enhances water solubility compared to Polmacoxib’s sulfonamide and the methylsulfonyl analog’s non-ionic group. This property makes it advantageous for formulation or as a synthetic precursor .
  • Molecular Weight : All compounds fall within 360–370 g/mol, typical for small-molecule drugs.
  • Functional Group Impact : Sulfonamides (e.g., Polmacoxib) are common in NSAIDs due to their ability to hydrogen-bond with COX-2’s active site. Sulfinates may act as prodrugs or intermediates, while methylsulfonyl groups could alter metabolic stability .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including:

  • Suzuki coupling for aryl-fluorophenyl bond formation.
  • Sulfonation using sodium sulfinate salts under anhydrous conditions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
    • Characterization : Use NMR (¹H/¹³C, 19F for fluorinated groups) and HPLC-MS to confirm intermediate structures. For crystallinity, XRD (referencing SHELX programs for refinement ) validates stereochemistry.

Q. How can researchers confirm the structural integrity of the fluorinated furanone moiety in this compound?

  • Analytical Approach :

  • FTIR to detect C=O (1670–1750 cm⁻¹) and S=O (1030–1240 cm⁻¹) stretching.
  • 19F NMR (δ -110 to -125 ppm for aromatic fluorine) to verify substitution patterns .
  • Single-crystal XRD (using SHELXL for refinement) resolves spatial arrangements of the 3-(3-fluorophenyl) and dimethyl groups .

Q. What standard protocols exist for quantifying this compound in biological matrices?

  • Quantitative Methods :

  • LC-MS/MS with deuterated internal standards for sensitivity.
  • Calibration curves (1–1000 ng/mL range) validated via linear regression (R² > 0.99).
  • Sample prep : Solid-phase extraction (C18 columns) to isolate the sulfinate group from plasma proteins .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., TDLo vs. NOAEL) for structurally related fluorinated sulfonates be resolved?

  • Resolution Strategy :

  • Meta-analysis of rodent studies (e.g., oral TDLo = 10 mg/kg in rats ) to identify dose-response trends.
  • In vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to isolate mechanism-driven effects.
  • Species-specific PBPK modeling to extrapolate interspecies differences in sulfonate metabolism.

Q. What experimental designs are optimal for probing the environmental persistence of this compound compared to simpler fluorinated analogs?

  • Design Framework :

  • Hydrolysis studies (pH 3–9, 25–50°C) to assess sulfonate stability.
  • Soil column experiments to measure leaching potential (log Kₒₓ vs. perfluorooctanoic acid ).
  • QSPR modeling to correlate structural features (e.g., trifluoromethyl density) with half-life.

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the 4-oxofuran ring?

  • Crystallographic Workflow :

  • High-resolution XRD (synchrotron source, <1 Å resolution) to map electron density.
  • Hirshfeld surface analysis to identify hydrogen-bonding interactions stabilizing the keto form.
  • SHELXL refinement (R-factor < 5%) to validate occupancy of oxygen atoms .

Q. What mechanistic insights explain the compound’s potential kinase inhibition activity?

  • Mechanistic Probes :

  • Docking simulations (AutoDock Vina) targeting ATP-binding pockets of Pim kinases (cf. fluorophenyl-containing inhibitors ).
  • Fluorescence polarization assays to measure binding affinity (IC₅₀) against recombinant kinases.
  • SAR studies modifying the dimethyl-furan group to assess steric effects on inhibition.

Safety and Best Practices

Q. What safety protocols are critical when handling this compound given its structural similarity to toxic fluorinated sulfonates?

  • Protocols :

  • PPE : Nitrile gloves, FFP3 respirators for aerosol prevention.
  • Ventilation : Use fume hoods during synthesis (volatile fluorinated intermediates).
  • Waste disposal : Neutralize sulfonate groups with Ca(OH)₂ before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.